molecular formula C10H15NO2 B100945 1-Hexylpyrrole-2,5-dione CAS No. 17450-29-2

1-Hexylpyrrole-2,5-dione

Cat. No. B100945
CAS RN: 17450-29-2
M. Wt: 181.23 g/mol
InChI Key: FBPVUBVZRPURIU-UHFFFAOYSA-N
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Patent
US06313312B1

Procedure details

4-(Hexylamino)-4-oxo-2-butenoic acid (Preparation 54, 75.8 g, 0.38 mol) was partially dissolved in acetic anhydride (1.5 l) and sodium acetate (125.6 g, 0.19 mol) was added in one portion. The reaction mixture was gradually heated to 110° C. for 4 h. Acetic anhydride was removed in vacuo and the title compound was obtained by vacuum distillation of the crude residue to give a colourless oil (49.8 g, 72%) which partially crystallised upon standing.
Quantity
75.8 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
125.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:7][C:8](=[O:14])[CH:9]=[CH:10][C:11]([OH:13])=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O-])(=O)C.[Na+]>C(OC(=O)C)(=O)C>[CH2:1]([N:7]1[C:8](=[O:14])[CH:9]=[CH:10][C:11]1=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2|

Inputs

Step One
Name
Quantity
75.8 g
Type
reactant
Smiles
C(CCCCC)NC(C=CC(=O)O)=O
Name
Quantity
1.5 L
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
125.6 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic anhydride was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.